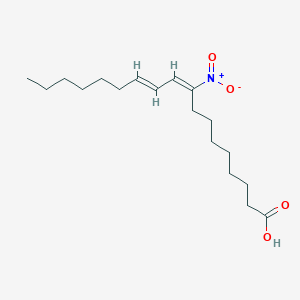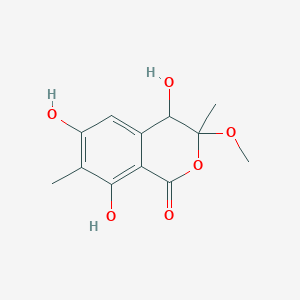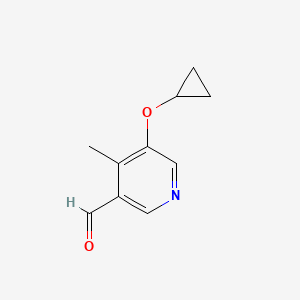
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity of these compounds, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms, which is a key step in the functionalization of polyfluorinated quinolines .
Industrial Production Methods
Industrial production methods for this compound often utilize cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . These methods allow for the large-scale production of the compound, making it accessible for various applications.
化学反応の分析
Types of Reactions
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and nucleophiles . The conditions for these reactions vary, but they often require specific catalysts and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various fluorinated quinoline derivatives .
科学的研究の応用
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Medicine: It is used in the development of drugs for treating bacterial infections, cancer, and other diseases.
Industry: The compound is used in the production of liquid crystals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents the bacteria from reproducing, leading to their eventual death. This mechanism is different from that of other antibiotics, making it effective against strains resistant to other antibacterial drugs .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to these compounds, 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its antibacterial activity and make it more effective in penetrating bacterial cell membranes . Additionally, its specific mechanism of action provides an advantage in treating infections caused by antibiotic-resistant bacteria .
特性
分子式 |
C11H5F4NO2 |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
InChIキー |
IWXQLFNALJICDO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
methyl}propanedinitrile](/img/structure/B14803493.png)

![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)


![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)

![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
